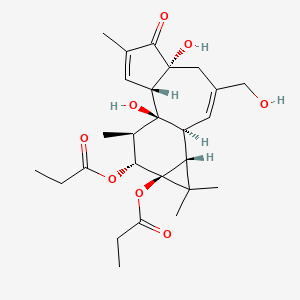
2,4,5-Trifluorobenzonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,4,5-Trifluorobenzonitrile and related compounds often involves complex reactions designed to introduce fluorine atoms or nitrile groups into the benzene ring. For example, the continuous flow synthesis via Grignard exchange and carboxylation reactions in microreactors has been reported for the efficient production of 2,4,5-trifluorobenzoic acid, showcasing the potential for high-yield and high-purity processes in the synthesis of closely related compounds (Deng et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound has been explored through various spectroscopic and computational methods. Investigations into the geometrical structure, vibrational spectra, and electronic transitions of fluorinated benzonitriles provide insights into the effect of fluorination on the molecular structure (Ajaypraveenkumar et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving this compound include nucleophilic substitutions and cyclization reactions, which can lead to the formation of complex heterocyclic compounds. The reactivity of the nitrile group and the influence of the fluorine atoms on reaction outcomes are critical aspects of its chemical behavior.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its fluorinated structure. These properties are crucial for determining the compound's applicability in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with different chemical reagents, stability under various conditions, and potential for further functionalization, are essential for its use in synthetic chemistry. Studies on compounds like 2,6-difluorobenzonitrile using microwave spectroscopy have provided valuable data on the impact of fluorination on chemical properties (Sharma & Doraiswamy, 1996).
Aplicaciones Científicas De Investigación
Synthesis Applications
Continuous Flow Synthesis of Derivatives : 2,4,5-Trifluorobenzonitrile is used as a starting material in the synthesis of 2,4,5-trifluorobenzoic acid, a valuable intermediate for the pharmaceutical industry and material science. A continuous microflow process has been developed for this synthesis, leveraging microreactors for efficient Grignard exchange reactions and subsequent carboxylation with gaseous CO2 (Deng et al., 2015).
Intermediate in Biologically Active Compound Synthesis : It serves as a valuable intermediate in the synthesis of biologically active peptides and fluorescent reagents. Techniques like bromination using microreactors have been employed for efficient production (Deng et al., 2016).
Kilogram-Scale Production for Pharmaceuticals : The compound is integral to the pharmaceutical industry, where processes for its kilogram-scale production via Gattermann reaction in microreactors have been developed. This method highlights the industrial applicability and scalability of its synthesis (Deng et al., 2017).
Material Science and Chemistry Applications
Fluorinated Polymers : It's used in the synthesis of novel fluorinated polymers. For instance, 2,3,4,5,6-Pentafluorobenzonitrile, a derivative, is used to synthesize novel fluorinated poly(ether nitrile)s, which have applications due to their excellent solubility and high thermal stability (Kimura et al., 2001).
Photovoltaic Applications : A perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, has been used as an additive in polymer solar cells to enhance power conversion efficiency. This demonstrates its utility in improving renewable energy technologies (Jeong et al., 2011).
Spectroscopic Analysis and Vibrational Studies : this compound and its derivatives are subjects of vibrational spectroscopic investigation, aiding in the understanding of molecular structures and behaviors (Hiremath et al., 2009).
Electrophilic Fluoromethylation : The compound is also involved in the study of photoredox-catalyzed fluoromethylation, a process important in the synthesis of organofluorine compounds, which are significant in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Copper-Catalyzed Decarboxylation : In a more environmentally friendly approach, 2,4,5-Trifluorobenzoic acid, derived from this compound, is used in copper-catalyzed decarboxylation processes. This process is significant in the synthesis of raw materials for diabetes treatments (Fu et al., 2016).
Safety and Hazards
2,4,5-Trifluorobenzonitrile is classified as a combustible liquid (Category 4, H227) . It should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment such as dust masks (type N95 for the US), eyeshields, and gloves should be used when handling this chemical .
Direcciones Futuras
Mecanismo De Acción
Target of Action
2,4,5-Trifluorobenzonitrile is a chemical compound that serves as a building block in various chemical reactions . It is primarily used to introduce a fluorinated benzonitrile segment to the target molecule through a process known as nucleophilic aromatic substitution .
Mode of Action
The mode of action of this compound involves the substitution of a fluorinated benzonitrile segment onto the target molecule . This is achieved through a highly regioselective substitution reaction . The presence of three fluorides on the benzonitrile core of the compound facilitates this substitution .
Biochemical Pathways
It has been used in the preparation of novel linkers in solid-phase synthesis . This suggests that it may play a role in the synthesis of complex organic compounds.
Pharmacokinetics
Its physical properties such as its density (1373 g/mL at 25 °C) and boiling point (168-170 °C) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. For instance, it has been used in the preparation of a novel linker in solid-phase synthesis . In this context, the result of its action would be the successful formation of the desired complex organic compound.
Análisis Bioquímico
Biochemical Properties
2,4,5-Trifluorobenzonitrile plays a role in biochemical reactions primarily as a reagent or intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it has been used in the preparation of novel linkers in solid-phase synthesis, such as 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid . The interactions of this compound with enzymes and proteins are typically characterized by its ability to undergo regioselective substitution reactions, which are crucial for the synthesis of complex molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues in enzymes and proteins, leading to enzyme inhibition or activation. Additionally, the nitrile group in this compound can participate in nucleophilic aromatic substitution reactions, further influencing biochemical pathways . These molecular interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation propertiesStudies on the stability and degradation of this compound in in vitro and in vivo settings are essential to understand its temporal effects on biochemical processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and adverse effects, while higher doses could lead to significant toxicological outcomes. Studies on dosage effects are crucial to determine the threshold levels and potential toxic effects of this compound in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s fluorine atoms can influence the metabolic flux and levels of metabolites by altering enzyme activity and substrate availability. Understanding the metabolic pathways involving this compound is essential for elucidating its role in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound are critical for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is important for elucidating its activity and function within the cell .
Propiedades
IUPAC Name |
2,4,5-trifluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKNOGQOOZFICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344002 | |
| Record name | 2,4,5-Trifluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98349-22-5 | |
| Record name | 2,4,5-Trifluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98349-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trifluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2,4,5-Trifluorobenzonitrile?
A1: this compound serves as a crucial precursor in synthesizing various compounds, particularly in developing novel linkers for solid-phase peptide synthesis []. These linkers play a vital role in facilitating the synthesis and purification of peptides, which are essential biomolecules with diverse applications in medicine and biotechnology.
Q2: How is this compound typically synthesized?
A2: Several methods have been reported for the synthesis of this compound. One common approach involves reacting 2,4-Dichloro-5-fluorobenzonitrile with an alkali metal fluoride in the presence of a phase transfer catalyst at elevated temperatures []. This method allows for the selective replacement of chlorine atoms with fluorine atoms, leading to the formation of this compound. Alternatively, a two-step process has been described starting from 2,4,5-trifluoroaniline []. First, the aniline is reacted with a nitrosating agent, and the resulting product is then treated with an alkali metal cyanide in the presence of a transition metal compound and an acid scavenger.
Q3: Are there any advantages to using this compound-based linkers in solid-phase synthesis?
A3: Research suggests that this compound-derived linkers can offer significant advantages in solid-phase peptide synthesis []. For instance, peptides synthesized using these linkers can be cleaved under milder acidic conditions compared to other commonly used linkers. This milder cleavage is particularly beneficial for synthesizing sensitive peptides prone to degradation under harsh acidic conditions.
Q4: Can this compound-based linkers be used for synthesizing glycopeptides?
A4: Yes, studies have shown the successful application of this compound-based linkers in synthesizing glycopeptides, which are peptides linked to carbohydrate moieties []. This achievement is significant because glycopeptides play crucial roles in various biological processes, and their efficient synthesis is essential for understanding their functions and developing new therapeutics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[5-(4-Fluorophenyl)-1-(2-furanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1208994.png)


![6-Amino-4-(4-fluorophenyl)-3-methyl-1-phenyl-5-pyrazolo[3,4-b]pyridinecarbonitrile](/img/structure/B1209002.png)






